molecular formula C7H10O3 B2930738 (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 76354-51-3

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2930738
CAS No.: 76354-51-3
M. Wt: 142.154
InChI Key: HSQSGWOCFUFUIH-HSUXUTPPSA-N
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Description

(1R,6R,7R)-2-Oxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cycloaddition of furans with olefinic or acetylenic dienophiles. This Diels-Alder reaction is a common method for constructing the oxabicyclo[2.2.1]heptane framework . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,6R,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSGWOCFUFUIH-HSUXUTPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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